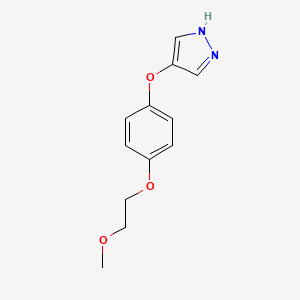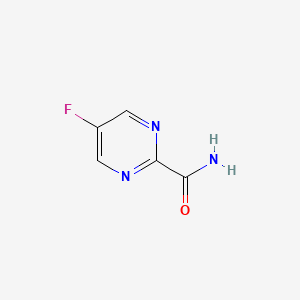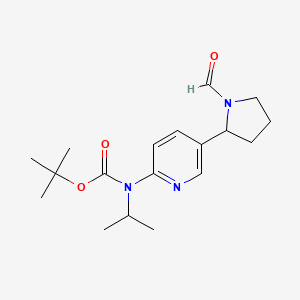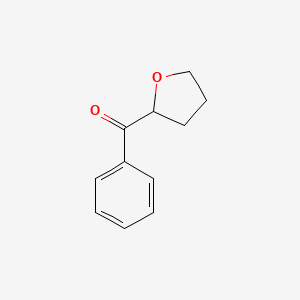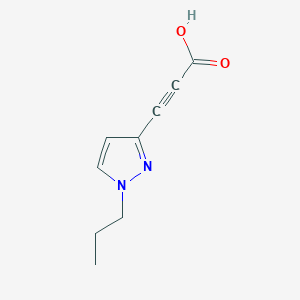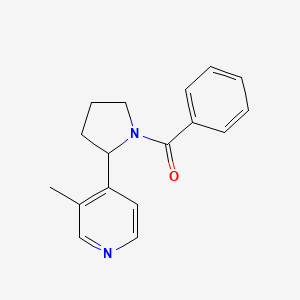
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a phenyl group, and a methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the formation of the pyrrolidine ring followed by the attachment of the phenyl and methylpyridine groups. One common method involves the reaction of pyrrolidine with a suitable phenyl ketone and a methylpyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
科学研究应用
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
(2-(Pyrrolidin-1-yl)pyrimidines): These compounds also feature a pyrrolidine ring and have similar biological activities.
(Phenyl(pyrrolidin-1-yl)methanone derivatives): These compounds share the phenyl and pyrrolidine moieties and have been studied for their bioactivity.
Uniqueness
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the presence of the methylpyridine group, which can enhance its binding affinity and specificity for certain targets. This makes it a valuable compound for medicinal chemistry and drug development .
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-12-18-10-9-15(13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
InChI 键 |
OFNUZLUGNCQTHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



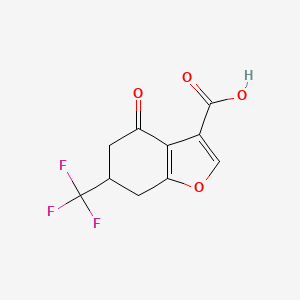
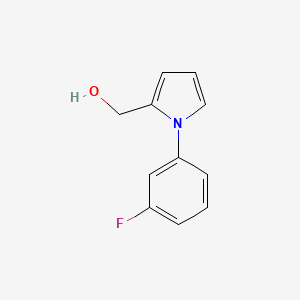
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
